2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate
Overview
Description
2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate: is a chemical compound characterized by its trifluoromethyl groups and phenyl carbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-(trifluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the carbamate linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems and advanced reaction monitoring technologies can optimize the synthesis process, reducing waste and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The trifluoromethyl groups can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the trifluoromethyl groups.
Substitution: : Substitution reactions can occur at the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized trifluoromethyl derivatives, reduced trifluoromethyl compounds, and substituted phenyl derivatives.
Scientific Research Applications
2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound's unique structure makes it a candidate for studying biological interactions and pathways.
Industry: : Use in the production of advanced materials and coatings due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The phenyl carbamate moiety can interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate: can be compared to other trifluoromethyl-containing compounds such as trifluoromethanesulfonic acid and trifluoromethyl benzene . Its uniqueness lies in the combination of the trifluoromethyl group with the phenyl carbamate structure, which provides distinct chemical and biological properties.
List of Similar Compounds
Trifluoromethanesulfonic acid
Trifluoromethyl benzene
2,2,2-Trifluoroethyl benzene
4-(Trifluoromethoxy)aniline
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO3/c11-9(12,13)5-19-8(18)17-6-1-3-7(4-2-6)20-10(14,15)16/h1-4H,5H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLXTFRDTJTGJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC(F)(F)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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